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Compound of Interest

Compound Name: Bis(2-nitrophenyl)amine

Cat. No.: B107571

This guide offers an in-depth analysis of the spectroscopic data for bis(2-nitrophenyl)amine,
also known as 2,2'-dinitrodiphenylamine. The information is intended for researchers,
scientists, and professionals in drug development, providing key data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Molecular Structure and Properties

o Systematic Name: 2-Nitro-N-(2-nitrophenyl)aniline

Synonyms: 2,2'-Dinitrodiphenylamine, Bis(2-nitrophenyl)amine[1][2]

CAS Number: 18264-71-6[1][2]

Molecular Formula: C12H9N304[1][2]

Molecular Weight: 259.22 g/mol [1][2]

Spectroscopic Data

The following sections present the available spectroscopic data for bis(2-nitrophenyl)amine in
a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the *H and 3C NMR data.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)

Data not available

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assignment

Data not available

Note: Specific experimental tH and 3C NMR data for bis(2-nitrophenyl)amine are not readily
available in the public domain. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3350-3310 Medium N-H stretch (secondary amine)
~3100-3000 Medium Aromatic C-H stretch

~1600, ~1475 Strong Aromatic C=C stretch
~1550-1475 Strong Asymmetric NOz2 stretch
~1360-1290 Strong Symmetric NO:2 stretch
~1335-1250 Strong Aromatic C-N stretch
~910-665 Strong, Broad N-H wag (secondary amine)

C-H out-of-plane bend (ortho-

~750 Strong ) )
disubstituted)

Note: The assignments are based on typical vibrational frequencies for the functional groups
present in bis(2-nitrophenyl)amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment
259 High [M]* (Molecular ion)
Further data not available - Fragment ions

Note: The molecular ion peak is expected at m/z 259, corresponding to the molecular weight of
the compound.[1][2]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: A small amount of the purified bis(2-nitrophenyl)amine is dissolved in
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal
standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

o Sample Preparation: A solid sample of bis(2-nitrophenyl)amine is finely ground and mixed
with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: A dilute solution of the sample is introduced into the mass
spectrometer.

« lonization: Electron ionization (El) is a common method for this type of compound, where the
sample is bombarded with a high-energy electron beam.

e Analysis: The resulting charged fragments are separated based on their mass-to-charge
ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like bis(2-nitrophenyl)amine.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Bis(2-
nitrophenyl)amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107571#spectroscopic-data-for-bis-2-nitrophenyl-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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